Ki16425 is a synthetic compound widely employed in scientific research as a selective antagonist for lysophosphatidic acid receptors (LPARs), primarily targeting LPA1 and LPA3. [] Belonging to the class of organic compounds known as isoxazoles, Ki16425 exhibits a higher affinity for LPA1 compared to LPA3. [] This selectivity renders Ki16425 a valuable tool for dissecting the specific roles of LPA1 and LPA3 in various biological processes and disease models. [, ]
Ki16425 is a selective antagonist of the lysophosphatidic acid receptors, specifically targeting LPA1, LPA2, and LPA3. It has garnered attention for its potential therapeutic applications in various diseases, particularly cancer and neurological disorders. The compound exhibits distinct inhibitory effects on lysophosphatidic acid-mediated signaling pathways, which are implicated in cell migration, invasion, and proliferation.
Ki16425 was developed as part of research aimed at understanding the role of lysophosphatidic acid in cellular processes. It is commercially available from various chemical suppliers and has been used extensively in preclinical studies to investigate its pharmacological properties and therapeutic potential.
Ki16425 is classified as a small molecule antagonist within the category of bioactive lipids. It specifically inhibits the action of lysophosphatidic acid by blocking its interaction with LPA receptors, which are G protein-coupled receptors involved in various physiological and pathological processes.
The synthesis of Ki16425 involves several chemical reactions that construct its complex molecular framework. The process typically includes:
These methods have been optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for analysis .
The molecular formula of Ki16425 is C₁₈H₁₈ClN₃O₄S, featuring a complex arrangement that includes:
The compound's structure has been elucidated using X-ray crystallography and NMR spectroscopy, confirming its three-dimensional conformation which is crucial for receptor binding .
Ki16425 participates in various biochemical reactions primarily through its interaction with lysophosphatidic acid receptors. Key reactions include:
Ki16425 exerts its effects primarily by antagonizing the lysophosphatidic acid receptors, which leads to:
These properties are essential for understanding how Ki16425 behaves in biological systems .
Ki16425 has several scientific applications, particularly in:
Ki16425 (chemical name: 3-[[[4-[4-[[[1-(2-Chlorophenyl)ethoxy]carbonyl]amino]-3-methyl-5-isoxazolyl]phenyl]methyl]thio]propanoic acid; CAS: 355025-24-0) is a subtype-selective antagonist identified through high-throughput screening of 150,000 low-molecular-weight compounds. It exhibits nanomolar to micromolar affinity for lysophosphatidic acid (LPA) receptors, with pronounced selectivity for EDG-family receptors (LPA₁, LPA₂, LPA₃) over non-EDG subtypes (LPA₄–₆) [1] [7].
Ki16425 demonstrates distinct inhibitory profiles across LPA receptor subtypes:
Functional assays confirm this hierarchy. In RH7777 cells transfected with human LPA receptors, Ki16425 (10 μM) abolished LPA-induced calcium mobilization in LPA₁- and LPA₃-expressing cells but showed minimal efficacy against LPA₂ [1]. Similarly, Ki16425 inhibited LPA-mediated chemotaxis and DNA synthesis in LPA₁/LPA₃-dependent malignancies (e.g., breast and ovarian cancers) at concentrations ≤10 μM [2] [7].
Table 1: Selectivity Profile of Ki16425 Across LPA Receptor Subtypes
Receptor Subtype | Ki/IC₅₀ (μM) | Assay System | Functional Impact |
---|---|---|---|
LPA₁ | 0.25–0.34 | GTPγS binding | Complete inhibition of Ca²⁺ flux, IP₃ accumulation |
LPA₃ | 0.36–0.93 | GTPγS binding | Suppression of cell migration and proliferation |
LPA₂ | 6.5 | GTPγS binding | Negligible effect at ≤5 μM |
LPA₄–₆ | >10 | Not applicable | No significant inhibition |
Ki16425’s activity is confined to the EDG-family receptors (LPA₁–₃). At concentrations up to 10 μM, it shows no appreciable antagonism toward non-EDG receptors (LPA₄–₆) or other lipid-activated GPCRs, including:
This specificity extends to non-lipid receptors (e.g., adenosine A₁, bradykinin B₂), confirming Ki16425 as a mechanistically clean tool for dissecting EDG-family LPA signaling [1] [10].
Ki16425 competitively antagonizes LPA binding and modulates downstream effectors through reversible binding and protean agonism.
In GTPγS binding assays, Ki16425 displaces LPA from LPA₁/LPA₃, reducing Gᵢ-mediated GTPγS incorporation:
Functional autoradiography in rat brain sections demonstrates that Ki16425 (5 μM) suppresses basal and LPA-evoked [³⁵S]GTPγS incorporation in white matter tracts, validating target engagement in native tissues [5]. Critically, this inhibition is localized; global LPA degradation via lipid phosphate phosphatases (LPPs) remains unaltered, indicating Ki16425 selectively modulates receptor-driven signaling microdomains [5].
Table 2: Functional Effects of Ki16425 on LPA-Induced Signaling Pathways
Signaling Pathway | Assay Type | Ki16425 Effect | Concentration |
---|---|---|---|
Gᵢ-mediated GTPγS binding | Cell membrane fractions | >90% inhibition (LPA₁); 85% inhibition (LPA₃) | 1 μM |
Intracellular Ca²⁺ release | Fluorometric imaging | IC₅₀ = 0.2 μM (LPA₁); 0.4 μM (LPA₃) | 0.1–5 μM |
Hippo pathway (YAP/TAZ) | Phospho-immunoblotting | Blocks LPA-induced dephosphorylation | 10 μM |
MAPK activation | Phospho-ERK detection | Context-dependent: inverse/partial agonism | 1–10 μM |
Beyond antagonism, Ki16425 exhibits protean agonism—stabilizing receptor conformations with context-dependent efficacy. Key evidence includes:
This dual behavior arises from Ki16425’s selective stabilization of LPA₁ conformations:
Consequently, Ki16425 inhibits NGF-induced neurite outgrowth in PC12 cells—a MAPK-dependent process—without directly blocking TrkA activation [3]. This protean activity underscores its utility in probing constitutive LPA receptor signaling.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: